Pyrazole-1-carboxamidine monohydrochloride
Description
Properties
IUPAC Name |
pyrazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZRMBCLZMEYEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046517 | |
| Record name | Praxadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-02-3 | |
| Record name | 1H-Pyrazole-1-carboxamidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazole-1-carboxamidine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praxadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazole-1-carboxamidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Praxadine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X3PXT9NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
1H-Pyrazole-1-carboxamidine hydrochloride can be synthesized through several methods:
Reaction of Pyrazole and Cyanamide: This method involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture.
Reaction of Aminoguanidine Carbonate and 1,1,3,3-Tetramethoxypropane: This one-step reaction involves cyclization to form the desired compound.
Reaction of Imidazole and Cyanamide: Another one-step reaction that yields 1H-Pyrazole-1-carboxamidine hydrochloride.
Chemical Reactions Analysis
1H-Pyrazole-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Guanylation of Amines: This reaction involves the conversion of amines into guanidines using 1H-Pyrazole-1-carboxamidine hydrochloride as a reagent.
Peptide Synthesis: It is used in the synthesis of peptides by facilitating the formation of guanidylated peptides.
Synthesis of Bis-guanidinium-cholesterol Derivatives: This reaction involves the formation of cholesterol derivatives bearing guanidinium groups.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazole-1-carboxamidine hydrochloride is primarily utilized in drug discovery and development. Its applications include:
- Peptide Synthesis : The compound serves as a reagent for the guanylation of amines, facilitating the synthesis of various peptides. This reaction is crucial for modifying peptide structures to enhance their biological activity .
- Antimicrobial Studies : It has been investigated for its antimicrobial properties, particularly in the synthesis of amine- and guanidine-functionalized derivatives that exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (MRSA) .
Biochemical Research
The compound plays a role in various biochemical pathways and signaling mechanisms:
- Nitric Oxide Synthase Inhibition : 1H-Pyrazole-1-carboxamidine hydrochloride has been shown to inhibit nitric oxide synthase (NOS), which is involved in numerous physiological processes, including vascular regulation and neurotransmission. Its inhibition profile indicates potential therapeutic applications in cardiovascular diseases .
- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, making it a candidate for cancer research .
Applications in Drug Discovery
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a reagent for guanylation reactions in peptide synthesis. |
| Antimicrobial Activity | Investigated for its ability to enhance the antimicrobial properties of derivatives. |
| Nitric Oxide Synthase | Functions as an inhibitor, relevant for cardiovascular research. |
| Cancer Research | Potential role in regulating apoptosis and cell cycle dynamics. |
Case Studies
- Peptide Modification : A study demonstrated the successful use of 1H-pyrazole-1-carboxamidine hydrochloride in modifying peptides to increase their stability and efficacy against specific targets .
- Antimicrobial Derivatives : Research involving the synthesis of guanidine-functionalized derivatives showed promising results against multiple bacterial strains, indicating the compound's potential as a lead structure for developing new antibiotics .
- NOS Inhibition : A detailed investigation into the inhibition of nitric oxide synthase revealed that 1H-pyrazole-1-carboxamidine hydrochloride could serve as a scaffold for designing selective NOS inhibitors, which are crucial for treating conditions like hypertension .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxamidine hydrochloride involves its role as a guanylation reagent. It facilitates the conversion of amines into guanidines, which are essential in various biochemical processes . The compound interacts with molecular targets such as amines and peptides, leading to the formation of guanidylated products .
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages : HPyCA·HCl’s protonated carboxamidine group ensures high reactivity, while its crystalline nature aids in purification .
- Limitations : Requires sublimation to remove pyrazole byproducts, adding steps to synthetic workflows . Neutral carboximidamides, though bioactive, lack HPyCA·HCl’s synthetic flexibility .
- Future Directions : Hybrid derivatives combining HPyCA·HCl’s reactivity with substituent-driven bioactivity could bridge pharmaceutical and materials applications .
Biological Activity
1H-Pyrazole-1-carboxamidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and detailed research findings.
- Molecular Formula : CHClN
- Molecular Weight : 146.58 g/mol
- Melting Point : 167-170 °C
- Density : 2.2 g/cm³
- Boiling Point : 891.5 °C at 760 mmHg
Biological Activities
1H-Pyrazole-1-carboxamidine hydrochloride exhibits a wide range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that 1H-Pyrazole-1-carboxamidine hydrochloride possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 62.5 µg/mL against multiple Salmonella serotypes. The compound also effectively inhibited biofilm formation, reducing it by up to 5.2 log .
Cytotoxicity and Safety
In cytotoxicity assays using HeLa and Vero cell lines, the compound showed no significant toxicity at concentrations up to 15 µg/mL, indicating a favorable safety profile . Furthermore, no mutagenic potential was detected in the Ames test across tested concentrations .
Anticancer Properties
The pyrazole scaffold is known for its anticancer potential. In various studies, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, certain pyrazole derivatives demonstrated promising activity against breast cancer cell lines .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis of novel pyrazole derivatives and their antimicrobial activities. Among the compounds tested, one derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .
Anti-inflammatory Research
Another study explored the anti-inflammatory properties of pyrazole derivatives. Compounds were evaluated in vivo for their ability to reduce carrageenan-induced edema in mice, with some showing effects comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis Methods
The synthesis of 1H-Pyrazole-1-carboxamidine hydrochloride typically involves the reaction of pyrazole with cyanamide under specific conditions. A notable method includes heating pyrazole with cyanamide in p-dioxane/HCl solution, yielding high purity and yield . This method has been optimized to avoid hazardous waste production.
Summary Table of Biological Activities
Q & A
Q. What are the primary synthetic applications of 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) in peptide and polymer chemistry?
HPCA is widely used as a guanylation reagent to convert primary amines into guanidine groups under mild conditions. For example, it facilitates the synthesis of guanidinylated chitosan for self-healing hydrogels ( ) and modifies brominated poly(phenylene oxide) (BPPO) membranes to enhance bioactivity . In peptide synthesis, HPCA reacts with amines to form stable guanidinium linkages, enabling the creation of peptidomimetics with improved binding affinity (e.g., tripeptidomimetic antagonists in Scheme 8 of ). Key reaction conditions include aqueous or DMF solvents, room temperature, and prolonged reaction times (up to 72 hours) .
Q. What safety protocols are essential when handling HPCA in laboratory settings?
HPCA is classified as acutely toxic (oral, dermal), a severe eye irritant, and a skin sensitizer (GHS Hazard Class 1-3). Researchers must:
- Use fume hoods and personal protective equipment (gloves, goggles, lab coats).
- Avoid dust generation and contact with strong oxidizers.
- Follow emergency procedures for spills (e.g., containment with inert absorbents) and exposure (e.g., flushing eyes with water for 15 minutes) .
Q. How is HPCA characterized for purity and stability in experimental workflows?
Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 207 nm, validated for linearity (R² ≥ 0.999) and recovery rates (~99-100%) .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., melting point: 167–170°C) .
- NMR spectroscopy : To confirm guanylation efficiency and structural integrity of modified polymers or peptides .
Advanced Research Questions
Q. How can reaction yields be optimized for HPCA-mediated guanylation in complex systems (e.g., nanoparticles or hydrogels)?
Key variables include:
- Solvent selection : Aqueous solutions enable rapid guanylation of hydrophilic polymers (e.g., chitosan) , while DMF improves solubility for hydrophobic substrates .
- pH modulation : Alkaline conditions (pH 9.0) enhance reactivity in nanoparticle surface functionalization ().
- Stoichiometry and time : Excess HPCA (2–3 eq.) and extended reaction times (24–72 hours) are critical for high conversion rates in peptide synthesis .
- Purification : Dialysis (MWCO 3500 Da) or HPLC removes unreacted HPCA and byproducts .
Q. What strategies address contradictions in HPCA’s reactivity across different substrates (e.g., amines vs. hydroxyl groups)?
Substrate-specific challenges include:
- Competitive side reactions : Hydroxyl groups may undergo unintended modifications. Pre-blocking with tert-butyldimethylsilyl (TBDMS) groups can improve selectivity .
- Steric hindrance : Bulky amines (e.g., aromatic residues) require higher temperatures (40–50°C) or microwave-assisted activation .
- Data validation : Cross-validate guanylation efficiency using MALDI-TOF MS or conductivity measurements for charged polymers .
Q. How does HPCA integrate into advanced biomaterial design, such as stimuli-responsive drug delivery systems?
HPCA-functionalized materials exhibit pH- or redox-responsive behavior:
- Nanoparticles : Guanidinylated surfaces enhance cellular uptake via electrostatic interactions with negatively charged membranes ().
- Hydrogels : Self-healing properties arise from dynamic guanidine-phosphate bonds in laponite-chitosan composites .
- Membranes : Guanidylated PPO membranes show improved antifouling and antimicrobial activity in biomedical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
